molecular formula C8H6BrFO2 B1457541 2-(3-Bromo-5-fluorophenoxy)acetaldehyde CAS No. 1515335-27-9

2-(3-Bromo-5-fluorophenoxy)acetaldehyde

Cat. No.: B1457541
CAS No.: 1515335-27-9
M. Wt: 233.03 g/mol
InChI Key: HCALHEPLKQAKCD-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenoxy)acetaldehyde is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenoxy)acetaldehyde typically involves the reaction of 3-bromo-5-fluorophenol with chloroacetaldehyde under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetaldehyde, leading to the formation of the desired product.

Industrial Production Methods

Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenoxy)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 2-(3-Bromo-5-fluorophenoxy)acetic acid.

    Reduction: 2-(3-Bromo-5-fluorophenoxy)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-5-fluorophenoxy)acetaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity and protein function. Additionally, the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-2-fluorophenoxy)acetaldehyde
  • 2-(3-Bromo-4-fluorophenoxy)acetaldehyde
  • 2-(3-Bromo-5-chlorophenoxy)acetaldehyde

Uniqueness

2-(3-Bromo-5-fluorophenoxy)acetaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-(3-bromo-5-fluorophenoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h1,3-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCALHEPLKQAKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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